

# Commercial availability of "5-Amino-2-methyl-2-pentanol"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

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## An In-depth Technical Guide to 5-Amino-2-methyl-2-pentanol

This technical guide provides a comprehensive overview of **5-Amino-2-methyl-2-pentanol**, a bifunctional organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its commercial availability, physicochemical properties, and a detailed, plausible synthetic route.

## Commercial Availability

**5-Amino-2-methyl-2-pentanol** is available from various chemical suppliers. The purity and quantity offered may vary, and it is recommended to consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of **5-Amino-2-methyl-2-pentanol**

Supplier	CAS Number	Molecular Formula	Purity	Additional Information
Sigma-Aldrich	108262-66-4	C <sub>6</sub> H <sub>15</sub> NO	-	Product number and availability may vary by region.
Guidechem	108262-66-4	C <sub>6</sub> H <sub>15</sub> NO	-	Lists multiple suppliers. <a href="#">[1]</a>
PubChem	108262-66-4	C <sub>6</sub> H <sub>15</sub> NO	-	Lists multiple chemical vendors. <a href="#">[2]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Amino-2-methyl-2-pentanol** is presented below. These properties have been compiled from various chemical databases.

Table 2: Physicochemical Properties of **5-Amino-2-methyl-2-pentanol**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	[1][2]
Molecular Weight	117.19 g/mol	[1][2]
CAS Number	108262-66-4	[1][2]
IUPAC Name	5-amino-2-methylpentan-2-ol	[2]
SMILES	<chem>CC(C)(O)CCCN</chem>	[2]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Complexity	61.5	[1]
XLogP3-AA	-0.1	[2]

## Proposed Synthesis Protocol

While a specific, published experimental protocol for the synthesis of **5-Amino-2-methyl-2-pentanol** is not readily available in the searched literature, a plausible and detailed multi-step synthetic route can be proposed based on established organic chemistry principles. This proposed synthesis starts from the commercially available 4-chlorobutyronitrile and involves a Grignard reaction followed by the reduction of the nitrile group.

### Step 1: Synthesis of 4-cyano-2-methyl-2-butanol (Nitrile Precursor)

This step involves the reaction of a Grignard reagent, methylmagnesium bromide, with 4-chlorobutyronitrile. The Grignard reagent will add to the nitrile group, and subsequent hydrolysis will yield the tertiary alcohol.

Materials and Reagents:

- Magnesium turnings
- Methyl bromide (or methyl iodide)
- Anhydrous diethyl ether
- 4-chlorobutyronitrile
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.
- Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
- Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.
- Dissolve 4-chlorobutyronitrile in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude 4-cyano-2-methyl-2-butanol. The product can be purified by vacuum distillation.

## Step 2: Reduction of 4-cyano-2-methyl-2-butanol to 5-Amino-2-methyl-2-pentanol

The nitrile group of the synthesized precursor is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Materials and Reagents:

- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- 4-cyano-2-methyl-2-butanol
- Water
- 15% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

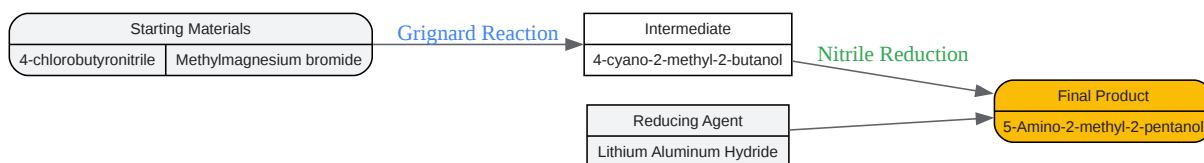
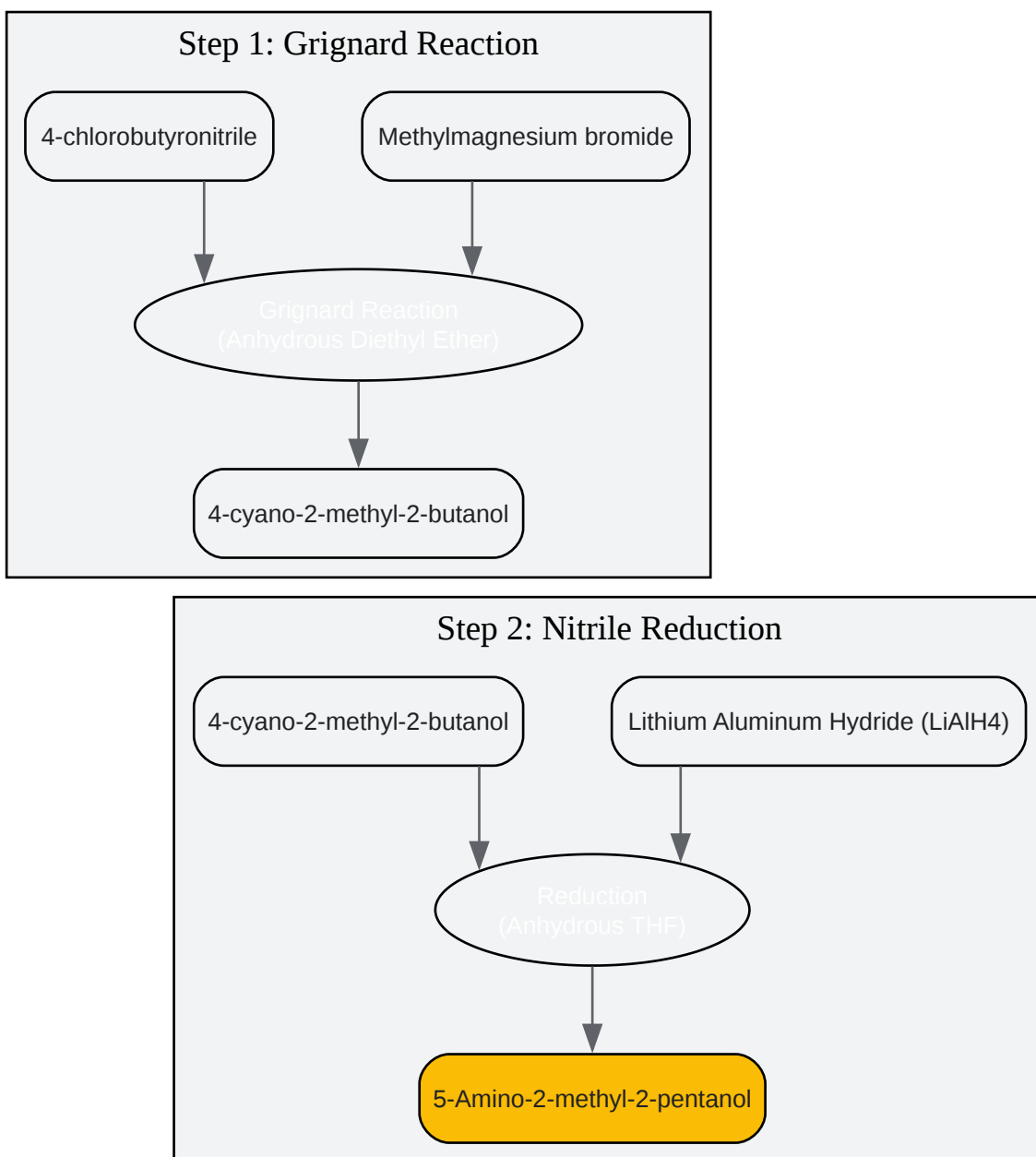
- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve 4-cyano-2-methyl-2-butanol in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

- Cool the reaction mixture to 0 °C and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
- Filter the resulting granular precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude **5-Amino-2-methyl-2-pentanol**. The product can be further purified by vacuum distillation.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **5-Amino-2-methyl-2-pentanol**.



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## References

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- To cite this document: BenchChem. [Commercial availability of "5-Amino-2-methyl-2-pentanol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185641#commercial-availability-of-5-amino-2-methyl-2-pentanol]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



